1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol
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Overview
Description
1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group, an oct-2-ynyl chain, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with 1-bromo-2-octyne, followed by the addition of dimethylamine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the oct-2-ynyl chain can be reduced to a double or single bond.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often utilized.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-[1-(Dimethylamino)prop-2-yn-1-yl]cyclohexan-1-ol
- 1-[1-(Dimethylamino)but-2-yn-1-yl]cyclohexan-1-ol
- 1-[1-(Dimethylamino)pent-2-yn-1-yl]cyclohexan-1-ol
Uniqueness: 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol stands out due to its longer alkynyl chain, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its shorter-chain analogs.
Properties
CAS No. |
62753-05-3 |
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Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
1-[1-(dimethylamino)oct-2-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-9-12-15(17(2)3)16(18)13-10-8-11-14-16/h15,18H,4-8,10-11,13-14H2,1-3H3 |
InChI Key |
DRTWXDMOSGVSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C1(CCCCC1)O)N(C)C |
Origin of Product |
United States |
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